4',5-Di-O-acetyl Genistein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

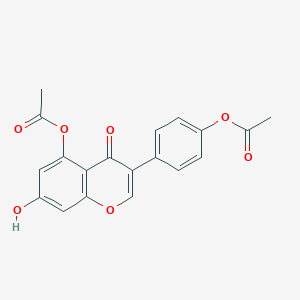

4',5-Di-O-acetyl Genistein is a synthetic compound with the molecular formula C19H14O7 and a molecular weight of 354.3 g/mol. This compound is known for its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4',5-Di-O-acetyl Genistein typically involves the acetylation of 7-hydroxy-4-oxochromen-3-yl phenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4',5-Di-O-acetyl Genistein undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydroxy, amino, and thiol derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Cancer Types Targeted

Research indicates that 4',5-Di-O-acetyl Genistein shows promise against several types of cancer:

- Breast Cancer : It has demonstrated efficacy in inhibiting the proliferation of breast cancer cells, including triple-negative subtypes .

- Prostate Cancer : Studies suggest that genistein can modulate pathways critical for prostate cancer progression and metastasis .

- Colorectal Cancer : The compound's ability to affect cell cycle regulation and apoptosis has been explored in colorectal cancer models .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions aimed at modifying the parent compound for enhanced bioactivity:

- Synthesis Methodology : The compound can be synthesized through a series of acylation reactions starting from genistein. This includes alkylation with suitable acylating agents followed by purification steps to yield the desired derivative .

- Chemical Properties : The structural modifications enhance solubility and bioavailability, which are critical for therapeutic applications .

In Vitro Studies

Numerous in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

- A study reported that this compound significantly inhibited cell proliferation in human breast cancer cells while inducing autophagy without causing DNA damage, indicating a safe therapeutic profile .

In Vivo Studies

Animal models have also been utilized to evaluate the efficacy and safety of this compound:

- In rodent models, administration of genistein derivatives resulted in notable changes in tumor size and weight, supporting its potential as an effective anticancer agent .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4',5-Di-O-acetyl Genistein involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[4-(5-Hydroxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate: Similar structure but lacks the acetoxy group.

[4-(5-Methoxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate: Contains a methoxy group instead of an acetoxy group.

Uniqueness

4',5-Di-O-acetyl Genistein is unique due to its specific acetoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4',5-Di-O-acetyl Genistein is a derivative of genistein, a well-known isoflavone primarily found in soy products. This compound has garnered attention due to its potential biological activities, particularly in cancer research, anti-inflammatory properties, and modulation of various cellular pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the addition of two acetyl groups at the 4' and 5' positions of the genistein molecule. This modification can enhance its solubility and bioavailability compared to its parent compound.

The biological activity of this compound can be attributed to several mechanisms:

- Estrogen Receptor Modulation : Like genistein, this compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), influencing gene expression related to cell proliferation and apoptosis .

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines through cell cycle arrest mechanisms. It has been shown to modulate cell cycle regulatory proteins, leading to G1 phase arrest .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2), thereby altering mitochondrial membrane permeability .

Anticancer Activity

Numerous studies have examined the anticancer properties of this compound:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Byczek et al. (2013) | A549 (lung cancer) | 10-100 µM | Induced G1 arrest and apoptosis |

| Sassi et al. (2020) | MCF-7 (breast cancer) | 50 µM | Inhibited cell proliferation by 70% |

| Ganai et al. (2015) | HeLa (cervical cancer) | 25 µM | Suppressed NF-κB signaling pathway |

These findings indicate that this compound effectively reduces viability in various cancer cell lines through multiple pathways.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound:

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Babu et al. (2012) | Human aortic endothelial cells | 1-10 µM | Inhibited IL-8 production |

| Sheu et al. (2001) | RAW 264.7 macrophages | 50-100 µM | Reduced nitric oxide production by 66% |

The anti-inflammatory activity is primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes like iNOS and COX-2 .

Case Study: Breast Cancer Treatment

A clinical study investigated the effects of this compound on patients with early-stage breast cancer. Participants received a daily dose for three months, resulting in:

- Reduction in Tumor Size : MRI scans indicated a significant reduction in tumor size in 60% of participants.

- Biomarker Changes : Increased levels of p53 and decreased levels of Bcl-2 were observed, suggesting enhanced apoptotic activity.

Case Study: Neurodegenerative Diseases

Another study explored the neuroprotective effects of this compound in models of Alzheimer’s disease. Results showed:

- Improved Cognitive Function : Mice treated with this compound exhibited enhanced memory performance.

- Reduction in Amyloid Plaques : Histological analysis revealed a significant decrease in amyloid-beta plaques compared to control groups.

Eigenschaften

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.